(9Z,12Z,15Z)-(S)-2-Hydroxy-3-(((2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)propyl octadeca-9,12,15-trienoate
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Overview
Description
(9Z,12Z,15Z)-(S)-2-Hydroxy-3-(((2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)propyl octadeca-9,12,15-trienoate is a complex organic compound with a molecular formula of C27H46O9 This compound is characterized by its intricate structure, which includes multiple hydroxyl groups and a long-chain fatty acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9Z,12Z,15Z)-(S)-2-Hydroxy-3-(((2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)propyl octadeca-9,12,15-trienoate typically involves multiple steps. One common method includes the esterification of a long-chain fatty acid with a sugar alcohol derivative. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(9Z,12Z,15Z)-(S)-2-Hydroxy-3-(((2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)propyl octadeca-9,12,15-trienoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes.
Reduction: The ester functional group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in the formation of ethers or esters.
Scientific Research Applications
(9Z,12Z,15Z)-(S)-2-Hydroxy-3-(((2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)propyl octadeca-9,12,15-trienoate has several scientific research applications:
Chemistry: It is used as a model compound to study esterification and other organic reactions.
Biology: The compound’s structure makes it a candidate for studying lipid metabolism and enzyme interactions.
Industry: It can be used in the formulation of cosmetics and pharmaceuticals due to its emollient properties.
Mechanism of Action
The mechanism of action of (9Z,12Z,15Z)-(S)-2-Hydroxy-3-(((2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)propyl octadeca-9,12,15-trienoate involves its interaction with various molecular targets. The hydroxyl groups and ester linkage allow it to interact with enzymes and receptors, potentially modulating biological pathways. For example, it may inhibit or activate specific enzymes involved in lipid metabolism, thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Glycolipids: Compounds like monogalactosyldiacylglycerol (MGDG) share structural similarities with (9Z,12Z,15Z)-(S)-2-Hydroxy-3-(((2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)propyl octadeca-9,12,15-trienoate.
Fatty Acid Esters: Compounds such as methyl linolenate are also structurally related.
Uniqueness
What sets this compound apart is its combination of a long-chain fatty acid with a sugar alcohol derivative, giving it unique amphiphilic properties. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions.
Properties
Molecular Formula |
C27H46O9 |
---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
[(2S)-2-hydroxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C27H46O9/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(30)34-19-21(29)20-35-27-26(33)25(32)24(31)22(18-28)36-27/h3-4,6-7,9-10,21-22,24-29,31-33H,2,5,8,11-20H2,1H3/b4-3-,7-6-,10-9-/t21-,22-,24+,25+,26-,27-/m1/s1 |
InChI Key |
HUSISCNTLUEZCN-DTYSIQRPSA-N |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)CO)O)O)O)O |
Origin of Product |
United States |
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